
Oxetane-3-carbaldehyde
Overview
Description
Oxetane-3-carbaldehyde (CAS 1305207-52-6) is a four-membered heterocyclic compound with the molecular formula C₄H₆O₂ and a molecular weight of 86.09 g/mol . It features an oxetane ring (a strained oxygen-containing cyclic ether) substituted with an aldehyde group at the 3-position. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. Key properties include:
- Purity: 97% (typical commercial grade) .
- Storage: Requires storage in a dark place under an inert atmosphere at temperatures below -20°C to maintain stability .
- Availability: Currently listed as out of stock by major suppliers, with pricing for 1g ranging from €129 (CymitQuimica) to variable discounts depending on quantity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxetane-3-carbaldehyde can be synthesized through several methods, including:
Intramolecular Cyclization: This involves the formation of the oxetane ring through intramolecular etherification or epoxide ring opening followed by ring closure.
Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetane rings.
Electrophilic Halocyclization: Alcohols can undergo halocyclization to form oxetane rings.
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Chemical Reactions Analysis
Types of Reactions: Oxetane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Bioisosteric Properties
The oxetane ring serves as a nonclassical isoster of the carbonyl group, which can influence the physicochemical properties of compounds. This property is particularly useful in drug design, where modifying the structure can lead to improved solubility, stability, and bioavailability.
- Case Study: Kinase Inhibitors
Recent studies have shown that oxetane derivatives can effectively replace carbonyl groups in kinase inhibitors, enhancing their binding affinity and selectivity. For instance, the incorporation of oxetanes into dibenzosuberone scaffolds has been explored to create new kinase inhibitors with promising therapeutic profiles .
Drug Candidates
Several oxetane-containing compounds are currently undergoing clinical trials:
Compound Name | Target Condition | Phase | Developer |
---|---|---|---|
Crenolanib | Acute Myeloid Leukemia | III | AROG Pharmaceuticals/Pfizer |
Fenebrutinib | Multiple Sclerosis | III | Genentech |
Ziresovir | Respiratory Syncytial Virus | III | Hoffmann–La Roche/Ark Biosciences |
Lanraplenib | Lupus Membranous Nephropathy | II | Gilead Sciences |
Danuglipron | Diabetes | II | Pfizer |
GDC-0349 | Non-Hodgkin’s Lymphoma | II | Genentech |
PF-06821497 | Small Cell Lung Cancer | II | Pfizer |
These candidates highlight the versatility of oxetane derivatives in treating various diseases, showcasing their potential as valuable components in modern pharmacotherapy .
Synthesis of Oxetanes
Oxetane-3-carbaldehyde can be synthesized through various methods, including:
- Intramolecular Williamson Etherification : This method involves using diols to form oxetanes through a ring-closing reaction.
- Functionalization of Alcohols : Recent advancements have demonstrated the ability to functionalize tertiary alcohols to produce substituted oxetanes efficiently .
Reactivity and Derivatization
The unique reactivity of oxetanes allows for further derivatization, expanding their application scope:
Mechanism of Action
The mechanism of action of oxetane-3-carbaldehyde involves its ability to undergo various chemical transformations, which can be exploited in different applications. The aldehyde group is highly reactive, allowing for facile modification and functionalization. The oxetane ring’s strain energy makes it susceptible to ring-opening reactions, which can be harnessed in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Oxetane Derivatives
Table 1: Key Properties of Oxetane-3-carbaldehyde and Analogues
†Calculated from molecular formula.
Key Differences:
- Reactivity : The aldehyde group in this compound facilitates nucleophilic additions (e.g., Grignard reactions), while bromine in the 3-bromophenyl derivative enables Suzuki-Miyaura cross-coupling .
- Applications : Bromophenyl and phenyl derivatives are prioritized in medicinal chemistry due to their utility as aromatic scaffolds, whereas the parent compound is a foundational synthon .
Non-Oxetane Heterocyclic Analogues
Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)
- Structure : Five-membered tetrahydrofuran ring with a carboxylic acid group.
- Comparison :
Specialty Derivatives
3-{[(tert-Butyldimethylsilyl)oxy]methyl}this compound
- Molecular Formula : C₁₁H₂₂O₃Si
- Key Features :
Research Findings and Industrial Relevance
- Synthetic Utility: this compound’s aldehyde group is pivotal in constructing complex molecules, such as β-amino alcohols via reductive amination .
- Price and Accessibility : The bromophenyl derivative’s high cost (e.g., $1,072/100mg) reflects its niche application in high-value research, whereas the parent compound is more affordable but faces supply constraints .
Biological Activity
Oxetane-3-carbaldehyde, a compound characterized by its oxetane ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (CHO) features a four-membered cyclic ether (oxetane) with an aldehyde functional group. This unique structure contributes to its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antineoplastic Activity : Compounds containing oxetane rings have shown promise in cancer therapy. The ability of oxetanes to stabilize microtubules during cell division, akin to the mechanism of Taxol, suggests a potential role in cancer treatment .
- Antiviral Properties : Studies indicate that oxetane-containing metabolites possess antiviral activity against various viruses, including arboviruses. This activity is attributed to their ability to interfere with viral replication processes .
- Antifungal Effects : Oxetanes have demonstrated antifungal properties, making them candidates for further investigation in the treatment of fungal infections .
- Angiogenesis Inhibition : Some oxetane derivatives have been identified as angiogenesis inhibitors, which may be beneficial in treating conditions characterized by abnormal blood vessel growth, such as tumors .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Microtubule Stabilization : Similar to established chemotherapeutics like Taxol, oxetanes may stabilize microtubules, preventing their depolymerization and thus inhibiting cancer cell division.
- Viral Replication Interference : The structural characteristics of oxetanes allow them to disrupt viral entry or replication mechanisms within host cells.
- Modulation of Angiogenic Factors : By influencing factors involved in angiogenesis, oxetanes can potentially reduce tumor growth and metastasis.
Data Table: Predicted Biological Activities of Oxetane-Containing Compounds
Activity Type | Activity Score (Pa) |
---|---|
Antineoplastic | 0.932 |
Antiviral (arbovirus) | 0.584 |
Angiogenesis Inhibitor | 0.925 |
Antifungal | 0.718 |
Respiratory Analeptic | 0.572 |
Antiallergic | 0.641 |
Case Studies
Several studies highlight the efficacy of oxetane derivatives in various biological contexts:
- Antineoplastic Study : A recent investigation into the effects of oxetane derivatives on cancer cell lines demonstrated significant cytotoxicity against several types of tumors, supporting their potential use as chemotherapeutic agents .
- Antiviral Research : In vitro studies have shown that specific oxetane derivatives inhibit the replication of certain viruses, suggesting their utility in developing antiviral therapies .
- Fungal Inhibition Trials : Research has indicated that oxetanes exhibit inhibitory effects against pathogenic fungi, presenting a novel approach for antifungal drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Oxetane-3-carbaldehyde, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via oxidation of 3-hydroxymethyl-oxetane derivatives. Palladium or platinum catalysts in alkaline conditions are often employed for selective oxidation, though alternative methods like Swern oxidation may also be used. Yield optimization requires precise control of temperature (e.g., 0–25°C) and stoichiometric ratios of oxidizing agents. Impurities such as over-oxidized byproducts (e.g., oxetane-3-carboxylic acid) can be minimized via chromatographic purification .
Q. How can spectroscopic methods (NMR, IR, MS) be applied to characterize this compound and distinguish it from analogs like oxetane-3-carboxamide?
- NMR : The aldehyde proton in this compound appears as a singlet near δ 9.8–10.0 ppm, absent in carboxamide derivatives.
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde carbonyl group.
- MS : The molecular ion peak at m/z 101.10 (C₄H₇NO₂) distinguishes it from carboxamide derivatives (e.g., m/z 115.13 for C₅H₉NO₂). Cross-validation with high-resolution mass spectrometry (HRMS) ensures structural accuracy .
Q. What experimental factors influence the stability of this compound in solution, and how can degradation be mitigated?
The compound is prone to air oxidation and polymerization. Stability tests under inert atmospheres (e.g., argon) show prolonged shelf life in anhydrous solvents like THF or DCM. Addition of stabilizers (e.g., 0.1% BHT) and storage at –20°C reduces degradation. Periodic HPLC monitoring is recommended to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?
Discrepancies in reaction outcomes (e.g., regioselectivity or competing side reactions) may arise from solvent polarity, catalyst choice, or steric effects. For example, polar aprotic solvents (DMF, DMSO) favor aldehyde activation but may promote ring-opening. Systematic studies using kinetic profiling (e.g., in situ IR) and computational modeling (DFT) can identify dominant reaction pathways. Triangulation of data from multiple sources (e.g., NMR, X-ray crystallography) is critical for validation .
Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes) while minimizing non-specific binding?
Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (Kd) under physiologically relevant conditions (pH 7.4, 37°C). Competitive assays with known inhibitors (e.g., transition-state analogs) validate specificity. Cryo-EM or X-ray crystallography provides structural insights into binding modes. Control experiments with scrambled peptides or inactive analogs are essential .
Q. What strategies address the oxetane ring’s strain in synthetic applications, and how does this affect reaction thermodynamics?
The oxetane ring’s ~26 kcal/mol strain energy influences reactivity in ring-opening or cross-coupling reactions. Strain-release effects can be quantified via calorimetry (ΔH measurements) or computational enthalpy calculations. Strategies include using bulky substituents to modulate ring strain or employing transition-metal catalysts (e.g., Pd) to stabilize intermediates. Comparative studies with strain-free analogs (e.g., THF derivatives) highlight thermodynamic trade-offs .
Q. Methodological Notes
- Data Contradiction Analysis : Apply triangulation by combining experimental (e.g., kinetic data), computational (e.g., DFT), and structural (e.g., crystallography) evidence to resolve inconsistencies .
- Safety Protocols : Use impermeable gloves (e.g., nitrile) and sealed goggles when handling this compound, as its reactivity may pose risks similar to related aldehydes .
Properties
IUPAC Name |
oxetane-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCBRGMZDWYEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693535 | |
Record name | Oxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305207-52-6 | |
Record name | Oxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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